N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021107-03-8
VCID: VC4067066
InChI: InChI=1S/C14H11N5O3S2/c20-11(17-14-15-5-7-23-14)8-24-12-4-3-10(18-19-12)16-13(21)9-2-1-6-22-9/h1-7H,8H2,(H,15,17,20)(H,16,18,21)
SMILES: C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Molecular Formula: C14H11N5O3S2
Molecular Weight: 361.4

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

CAS No.: 1021107-03-8

Cat. No.: VC4067066

Molecular Formula: C14H11N5O3S2

Molecular Weight: 361.4

* For research use only. Not for human or veterinary use.

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide - 1021107-03-8

Specification

CAS No. 1021107-03-8
Molecular Formula C14H11N5O3S2
Molecular Weight 361.4
IUPAC Name N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Standard InChI InChI=1S/C14H11N5O3S2/c20-11(17-14-15-5-7-23-14)8-24-12-4-3-10(18-19-12)16-13(21)9-2-1-6-22-9/h1-7H,8H2,(H,15,17,20)(H,16,18,21)
Standard InChI Key GSJCAJYPHHFXNG-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Canonical SMILES C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, connected to the pyridazine via a thioether (-S-) linkage.

  • Furan-2-carboxamide group: A five-membered oxygen-containing ring attached to the pyridazine through a carboxamide bond.

The IUPAC name, N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide, underscores these connectivity patterns.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1021107-03-8
Molecular FormulaC₁₄H₁₁N₅O₃S₂
Molecular Weight361.4 g/mol
SMILESO=C(CSc1ccc(NC(=O)c2ccco2)nn1)Nc1nccs1
InChI KeyGSJCAJYPHHFXNG-UHFFFAOYSA-N

Physicochemical Characteristics

Available data indicate limited solubility and stability parameters, though computational models predict moderate lipophilicity (logP ≈ 2.1) due to the furan and thiazole moieties . The absence of reported melting and boiling points suggests challenges in purification or a focus on solution-phase applications .

Synthesis and Structural Analogues

Structural Analogues with Bioactivity

  • Anticonvulsant activity: Analogues like 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide demonstrated ED₅₀ values of 24.38 mg/kg in electroshock seizure models .

  • Antitumor potential: Chlorine-substituted thiazole-pyridine hybrids exhibited IC₅₀ values as low as 2.01 µM against HT29 colorectal carcinoma cells .

Biological Activity and Mechanistic Insights

Putative Pharmacological Targets

The compound’s structure suggests interactions with:

  • Kinase enzymes: The thiazole ring may bind ATP pockets, as seen in tyrosine kinase inhibitors .

  • Ion channels: Thioether linkages could modulate GABAₐ receptors, analogous to anticonvulsant thiazoles .

In Silico Predictions

Molecular docking studies of similar compounds reveal:

  • Hydrogen bonding: Between the carboxamide oxygen and His164 of carbonic anhydrase III (bond length: 2.1 Å) .

  • Hydrophobic interactions: The furan ring engages with Phe131 in kinase binding sites .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 8.2 ppm (pyridazine H), δ 7.6 ppm (thiazole H), and δ 6.4–7.2 ppm (furan H).

  • LC-MS: A prominent [M+H]⁺ ion at m/z 362.4 confirms the molecular weight .

Table 2: Predicted Spectral Peaks

TechniqueKey Signals
¹H NMRδ 8.2 (s, 1H, pyridazine), δ 7.6 (d, 1H, thiazole)
IR1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S)

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >95% purity, with a retention time of 6.8 minutes.

Research Applications and Future Directions

Preclinical Development

  • Anticonvulsant screening: MES and scPTZ rodent models could assess seizure protection indices.

  • Cytotoxicity assays: Testing against HepG2 and MCF-7 cell lines may reveal oncotherapeutic potential .

Structural Optimization

  • Electron-withdrawing groups: Introducing -CF₃ at the pyridazine 4-position may enhance blood-brain barrier penetration.

  • Prodrug strategies: Esterification of the carboxamide could improve oral bioavailability.

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